2-Iodo-N-(2-phenylethyl)benzamide
Description
2-Iodo-N-(2-phenylethyl)benzamide is a halogenated benzamide derivative featuring an iodine substituent at the ortho position of the benzoyl group and a 2-phenylethylamine moiety. The iodine atom introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Its synthesis typically involves coupling 2-iodobenzoic acid derivatives with phenethylamine via amidation reactions, as exemplified by methods for analogous compounds .
Properties
IUPAC Name |
2-iodo-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFFLHZRAPPFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299555 | |
| Record name | 2-Iodo-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79271-27-5 | |
| Record name | 2-Iodo-N-(2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79271-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Halogen Positional Isomers
- 4-Iodo-N-(2-phenylethyl)benzamide (CAS 425612-75-5): A positional isomer with iodine at the para position.
- 2-Iodo-N-(4-bromophenyl)benzamide : Features bromine instead of phenethylamine, highlighting how halogen choice (I vs. Br) impacts molecular weight (351.18 vs. lower for Br) and polarizability, which may affect pharmacokinetics .
Functional Group Modifications
- 2-Iodo-N-(3-methoxyphenyl)benzamide (CAS 36684-48-7): Incorporates a methoxy group on the phenylamine moiety. The electron-donating methoxy group increases solubility in polar solvents (e.g., DMSO) compared to the hydrophobic phenethyl chain .
- 2-Iodo-N-(2-methyl-5-nitrophenyl)benzamide (ChemDiv ID Y031-9658): The nitro group introduces strong electron-withdrawing effects, likely reducing metabolic stability but enhancing reactivity in electrophilic substitutions .
Substituent Variations in the Amine Side Chain
- This structural change could enhance binding to hydrophobic protein pockets .
- 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide : Substitutes iodine with fluorine and adds an indole group, significantly altering electronic properties (lower molecular weight: ~289 vs. 351) and enabling π-π interactions in biological targets .
Key Observations :
- Ugi-4CR reactions (e.g., for 2-Iodo-N-(3-methoxyphenyl)benzamide) offer modularity but moderate yields (29–39%) .
- Aqueous-phase synthesis (as in N-(2-phenylethyl)benzamide) avoids organic solvents, simplifying purification .
Physicochemical Properties
Melting Points and Solubility
Trends :
Spectral Data
- HRMS: 2-Iodo-N-(3-methoxyphenyl)benzamide: [M+H]+ calcd 353.159, found 353.159 . 2-Iodo-N-(4-phenoxyphenyl)benzamide: [M+H]+ calcd 409.0413, found 409.0400 .
- NMR: 2-Iodo-N-(3-(morpholinomethyl)phenyl)benzamide: 1H NMR signals at δ 7.8–7.2 ppm (aromatic protons) and δ 3.6 ppm (morpholine methylene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
